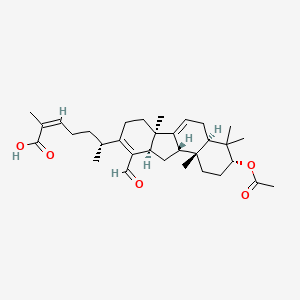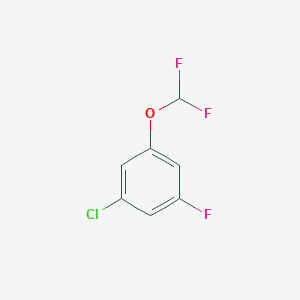
(S)-1-(Difluoromethoxy)propan-2-amine 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(Difluoromethoxy)propan-2-amine 2,2,2-trifluoroacetate is a chemical compound that belongs to the class of organic compounds known as amines. This compound is characterized by the presence of a difluoromethoxy group and a trifluoroacetate group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Difluoromethoxy)propan-2-amine 2,2,2-trifluoroacetate typically involves multiple steps, starting from readily available starting materials. One common approach might include:
Formation of the difluoromethoxy group: This can be achieved through the reaction of a suitable alcohol with a fluorinating agent.
Amination: Introduction of the amine group can be done through reductive amination or other suitable methods.
Formation of the trifluoroacetate salt: This step involves the reaction of the amine with trifluoroacetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(Difluoromethoxy)propan-2-amine 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.
Reduction: The compound can be reduced under suitable conditions to form different amine derivatives.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or alkoxides can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or nitroso compounds, while reduction could produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be used in the study of enzyme interactions or as a probe in biochemical assays.
Industry: Could be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of (S)-1-(Difluoromethoxy)propan-2-amine 2,2,2-trifluoroacetate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The difluoromethoxy and trifluoroacetate groups may play a role in modulating these interactions.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(Methoxy)propan-2-amine: Lacks the fluorine atoms, which may result in different chemical properties.
(S)-1-(Difluoromethoxy)propan-2-amine: Similar structure but without the trifluoroacetate group.
(S)-1-(Difluoromethoxy)butan-2-amine: Longer carbon chain, which may affect its reactivity and applications.
Uniqueness
(S)-1-(Difluoromethoxy)propan-2-amine 2,2,2-trifluoroacetate is unique due to the presence of both difluoromethoxy and trifluoroacetate groups, which can impart distinct chemical and physical properties. These groups may enhance its stability, reactivity, or interactions with biological targets compared to similar compounds.
Propiedades
Fórmula molecular |
C6H10F5NO3 |
|---|---|
Peso molecular |
239.14 g/mol |
Nombre IUPAC |
(2S)-1-(difluoromethoxy)propan-2-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H9F2NO.C2HF3O2/c1-3(7)2-8-4(5)6;3-2(4,5)1(6)7/h3-4H,2,7H2,1H3;(H,6,7)/t3-;/m0./s1 |
Clave InChI |
KXKVDGJBZSQRMR-DFWYDOINSA-N |
SMILES isomérico |
C[C@@H](COC(F)F)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(COC(F)F)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B13070582.png)


![5-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13070617.png)
![2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-dien-4-amine](/img/structure/B13070618.png)
![4-[(3-Methylbutan-2-yl)oxy]pyridin-3-amine](/img/structure/B13070624.png)
![1-{[4-Chloro-5-(thiophen-2-YL)thieno[2,3-D]pyrimidin-2-YL]methyl}-4-methylpiperidine](/img/structure/B13070625.png)

![3-(Bicyclo[2.2.1]heptan-2-YL)-4-methyl-1H-pyrazol-5-amine](/img/structure/B13070636.png)
![Methyl 13-nitro-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate](/img/structure/B13070637.png)
![[(2-Bromo-1-phenylethoxy)methyl]benzene](/img/structure/B13070645.png)
